molecular formula C11H8FN B1316129 3-(4-Fluorophenyl)pyridine CAS No. 85589-65-7

3-(4-Fluorophenyl)pyridine

Cat. No. B1316129
CAS RN: 85589-65-7
M. Wt: 173.19 g/mol
InChI Key: UWTPPGDNJIIUBY-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

A solution of 3-bromopyridine (2.5 g, 15.8 mmol) and 4-fluorophenylboronic acid (2.8 g, 20.0 mmol) in DME (20 ml) and 2N Na2CO3 (aq, 20 ml) was deoxygenated by evacuation/refill with N2 (×2). PdCl2dppf (600 mg, 0.8 mmol) was added and the mixture was deoxygenated again (×3). The reaction was stirred and heated at 80° C. under N2 for 16 hours. After cooling to RT the mixture was partitioned between EtOAc/H2O. The aqueous layer was extracted with EtOAc (×2).The combined extracts were washed with brine (×1), dried (Na2SO4), filtered and evaporated. The residue was purified by chromatography on silica (10→40% EtOAc/Petrol) to give the title compound (3.0 g, oil). 1H NMR (400 MHz, CDCl3): 8.83 (1H, brs), 8.61 (1H, brs), 7.85 (1H, d), 7.54 (2H, dd), 7.39 (1H, brs), 7.18 (2H, t).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
600 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[F:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1.N#N>COCCOC.C([O-])([O-])=O.[Na+].[Na+]>[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[CH:11][CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
PdCl2dppf
Quantity
600 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was deoxygenated again (×3)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc/H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (×2).The combined extracts
WASH
Type
WASH
Details
were washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (10→40% EtOAc/Petrol)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.